molecular formula C7H6INO B8787701 n-(4-Iodophenyl)formamide CAS No. 6393-17-5

n-(4-Iodophenyl)formamide

Cat. No.: B8787701
CAS No.: 6393-17-5
M. Wt: 247.03 g/mol
InChI Key: YVMPHQNOYFUDNO-UHFFFAOYSA-N
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Description

Contextual Significance of Formamide (B127407) Derivatives in Synthetic Chemistry

Formamides are a class of organic compounds characterized by the -NHCHO functional group. scholarsresearchlibrary.com They are not merely simple amides of formic acid but serve as crucial building blocks and reagents in a multitude of organic reactions. google.comtandfonline.com Their utility is widespread, ranging from their use as polar aprotic solvents to their role as precursors in the synthesis of a variety of pharmaceuticals and agrochemicals. ontosight.airsc.org

The formyl group in formamides can act as a protecting group for amines, a feature that is particularly valuable in peptide synthesis. tandfonline.comresearchgate.net Beyond protection, formamides are key intermediates in the creation of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. researchgate.net They also participate in Vilsmeier-Haack reactions for the formylation of aromatic compounds and can act as Lewis bases to catalyze reactions like allylations and hydrosilylations of carbonyl compounds. scholarsresearchlibrary.comtandfonline.com The versatility of formamides stems from their ability to serve as a source for various functional units, including formyl groups, making them indispensable tools in the synthetic chemist's arsenal. google.comrsc.org

Strategic Importance of Halogenated Anilines in Organic Synthesis

Halogenated anilines, and more broadly aryl halides, are fundamental building blocks in organic synthesis. nih.gov The presence of a halogen atom on the aromatic ring provides a reactive handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds. nih.gov

The introduction of a halogen onto an aniline (B41778) ring is of strategic importance. tutorchase.com Halogenated anilines are precursors to a vast range of substituted aromatic compounds and are found in numerous pharmaceuticals, agrochemicals, and materials. researchgate.netbeilstein-journals.org The Sandmeyer reaction, for instance, provides a classic method for converting an amino group on an aniline to a halogen, highlighting the interplay between these two functional groups. tutorchase.com Furthermore, the specific halogen atom (fluorine, chlorine, bromine, or iodine) can influence the reactivity of the molecule, with iodo-substituted anilines often exhibiting higher reactivity in cross-coupling reactions.

Overview of Research Trajectories for N-(4-Iodophenyl)formamide and Related Structures

Research involving this compound and its structural relatives is primarily focused on leveraging its dual functionality for the synthesis of novel and intricate molecules. The presence of the iodine atom on the phenyl ring makes it an excellent substrate for various cross-coupling reactions, allowing for the introduction of new carbon-based substituents. For example, it has been utilized in Suzuki coupling reactions to synthesize biphenyl (B1667301) anilines, which are important structural motifs in many pharmacologically active compounds. researchgate.net

The formamide group, on the other hand, can be a precursor to an isonitrile group through dehydration, a transformation that opens up avenues for multicomponent reactions like the Ugi and Passerini reactions. thieme-connect.com Additionally, the formamide itself can be a directing group or a participant in cyclization reactions to form heterocyclic structures. For instance, N-(2-iodophenyl)formamides have been used in copper-catalyzed reactions to synthesize 2-aminoindole-3-carboxylic acid derivatives. thieme-connect.com

Current and future research is likely to continue exploring the synthetic utility of this compound in the following areas:

Development of novel cross-coupling methodologies: Utilizing the reactivity of the carbon-iodine bond to forge new bonds with a wider range of coupling partners.

Synthesis of complex heterocyclic systems: Employing the interplay between the formamide and iodo-phenyl groups to construct novel scaffolds for medicinal chemistry.

Application in the synthesis of bioactive molecules: Using this compound as a key intermediate in the total synthesis of natural products and the development of new drug candidates.

The strategic placement of the iodo and formamide functionalities on the phenyl ring makes this compound a valuable and versatile building block in the ongoing quest for new and efficient synthetic methodologies.

Chemical Properties and Synthesis of this compound

This section details the intrinsic chemical properties of this compound and the common synthetic routes employed for its preparation.

Interactive Data Table of Chemical Properties

PropertyValue
Molecular Formula C₇H₆INO
Molecular Weight 247.03 g/mol nih.gov
Appearance Not explicitly stated for this compound, but related anilines are often crystalline solids. lookchem.com
Melting Point Not consistently reported, varies with synthetic method and purity.
Solubility Generally soluble in organic solvents like dimethylformamide and ethyl acetate. google.com
CAS Number 10113-39-0 nih.gov

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the formylation of 4-iodoaniline (B139537). Several methods have been reported for this transformation, each with its own advantages.

One straightforward approach involves the reaction of 4-iodoaniline with formic acid. This method can be performed under catalyst- and solvent-free conditions, making it an environmentally friendly and cost-effective option. researchgate.net In a typical procedure, 4-iodoaniline is heated with formic acid, leading to the formation of the desired formamide in good yield. researchgate.net

Another method utilizes a formylating agent in the presence of a suitable solvent. For example, a solution of 4-iodoaniline in dimethylformamide (DMF) can be treated with a phosphonic anhydride (B1165640) (T3P®) to afford this compound. google.com This reaction proceeds under a nitrogen atmosphere at elevated temperatures. google.com

A rapid synthesis has also been developed using the Leuckart reaction, where 4-iodoacetophenone is reacted with formamide at high temperatures to produce N-[1-(4-iodophenyl)ethyl]formamide, a related but different compound. ndus.edu While not a direct synthesis of this compound, this highlights the versatility of formamide as a reagent in reactions involving iodo-substituted aromatic compounds. ndus.edu

The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of reagents and equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6393-17-5

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

N-(4-iodophenyl)formamide

InChI

InChI=1S/C7H6INO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)

InChI Key

YVMPHQNOYFUDNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=O)I

Origin of Product

United States

Synthetic Methodologies for N 4 Iodophenyl Formamide and Analogous Structures

Direct N-Formylation Approaches to Aryl Amines

Direct N-formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of a primary or secondary amine. For N-(4-Iodophenyl)formamide, this entails the direct formylation of 4-iodoaniline (B139537).

Catalyst-Free N-Formylation Protocols

The N-formylation of amines can be effectively carried out without the need for a catalyst, presenting a more cost-effective and environmentally friendly synthetic route. mdma.ch Research has demonstrated that heating an amine directly with a formylating agent like formic acid is sufficient to produce the desired formamide (B127407) in good to excellent yields. mdma.chtandfonline.com This approach avoids the use of potentially expensive or toxic catalysts and simplifies the product purification process. mdma.ch

The general mechanism for this reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the formylating agent. tandfonline.com This is followed by the elimination of a small molecule, such as water (when using formic acid), to yield the final N-formylated product. tandfonline.comresearchgate.net Studies have shown that this protocol is applicable to a wide range of aromatic and aliphatic amines, including halogen-containing anilines, which typically provide good yields. mdma.chtandfonline.comresearchgate.net

Solvent-Free Reaction Conditions for Enhanced Sustainability

In line with the principles of green chemistry, solvent-free, or neat, reaction conditions have been developed for the N-formylation of aryl amines. scholarsresearchlibrary.com These protocols significantly reduce chemical waste and the environmental impact associated with volatile organic solvents. scholarsresearchlibrary.comtandfonline.com A typical procedure involves magnetically stirring a mixture of the amine and the formylating agent at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC). mdma.chnih.gov

This solventless approach has been successfully applied to a broad spectrum of substrates, including primary and secondary aromatic and aliphatic amines. mdma.chtandfonline.com The absence of a solvent not only makes the process more sustainable but also can lead to higher reaction rates and simpler work-up procedures, often involving direct extraction and washing of the product. scholarsresearchlibrary.com

Table 1: Catalyst- and Solvent-Free N-Formylation of Various Amines
Amine SubstrateFormylating AgentConditionsYield (%)Reference(s)
Aniline (B41778)Formic Acid60°C, 5 min93 mdma.ch
AnilineEthyl Formate (B1220265)60°C, 6 h89 mdma.ch
4-MethylanilineFormic Acid60°C, 10 min97 mdma.ch
4-MethoxyanilineFormic Acid60°C, 10 min96 mdma.ch
4-BromoanilineFormic Acid60°C, 15 min93 mdma.ch
BenzylamineFormic Acid60°C, 15 min93 mdma.chtandfonline.com

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com In the context of N-formylation, microwave irradiation can drastically reduce reaction times from hours to minutes while often improving product yields. youtube.comnih.gov The rapid and uniform heating provided by microwaves enhances the reaction kinetics, making it a highly efficient method. frontiersin.orgfrontiersin.org

For example, the N-formylation of amines using formic acid can be completed in 60–120 seconds under microwave irradiation, in contrast to the longer durations required for conventional heating methods. nih.gov This technique is compatible with solvent-free conditions, further enhancing its green chemistry credentials. icm.edu.pl The use of microwave reactors allows for precise control over reaction parameters such as temperature and pressure, leading to reproducible and high-purity outcomes. youtube.com

Evaluation of Formylating Agents (e.g., Formic Acid, Ethyl Formate, Carbon Dioxide)

Several reagents can serve as the source of the formyl group in N-formylation reactions, each with distinct advantages and reaction characteristics.

Formic Acid : As a simple, inexpensive, and readily available reagent, formic acid is widely used for N-formylation. scispace.comresearchgate.net It generally provides high yields under mild, often solvent-free and catalyst-free, conditions. mdma.chtandfonline.com Being more acidic and reactive, it typically leads to higher yields and shorter reaction times compared to its ester derivatives. tandfonline.comresearchgate.net

Ethyl Formate : Ethyl formate is another effective formylating agent. mdma.ch While reactions with ethyl formate may require longer times or slightly higher temperatures to achieve yields comparable to those with formic acid, it serves as a viable alternative. mdma.chresearchgate.net

Carbon Dioxide (CO₂) : Representing a sustainable and non-toxic C1 source, carbon dioxide has been successfully employed for the N-formylation of amines. researchgate.net These reactions typically require a reducing agent, such as a hydrosilane (e.g., phenylsilane), and may be facilitated by a catalyst. acs.orgrsc.orgmdpi.comntu.edu.sg The reaction pathway can depend on the amine's basicity and the specific catalyst system used. acs.org This method is a prime example of carbon capture and utilization (CCU), converting a greenhouse gas into valuable chemical intermediates. researchgate.net

Table 2: Comparison of Formylating Agents for N-Formylation of Aniline
Formylating AgentCo-reagent/CatalystConditionsYield (%)Reference(s)
Formic AcidNone60°C, Solvent-Free93 mdma.ch
Ethyl FormateNone60°C, Solvent-Free89 mdma.ch
Carbon Dioxide (CO₂)PhSiH₃, Zn(OAc)₂/phen25°C92 rsc.org

Indirect Synthetic Routes and Precursor Transformations

Beyond the direct formylation of amines, indirect methods involving the transformation of precursor molecules can also yield N-formylated compounds and their analogues.

Leuckart Reaction and its Modifications for Substituted Phenylethylformamides

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, typically using ammonium (B1175870) formate or formamide as the nitrogen source and reducing agent. wikipedia.org The reaction is usually conducted at high temperatures (120-185°C). wikipedia.org While the primary product is often the free amine, the reaction can be controlled to yield the N-formyl derivative as the main product, which can then be hydrolyzed if the free amine is desired. mdpi.com

This reaction is particularly relevant for producing analogues of this compound. For instance, a modified Leuckart reaction can be used for the synthesis of substituted N-(1-phenylethyl)formamides from the corresponding acetophenones. mdpi.com An accelerated Leuckart reaction has been developed where specific molar ratios of the ketone, formamide, and formic acid can reduce reaction times from many hours to just minutes, even without microwave assistance. google.comgoogle.com When applied to 4-iodoacetophenone, this reaction provides an indirect route to an N-formylated structure closely related to this compound, demonstrating the utility of precursor transformations in accessing these valuable compounds.

Derivatization of 4-Iodoaniline Precursors (e.g., Acetylation, Sulfonylation)

The derivatization of 4-iodoaniline at the amino group is a common strategy to produce a range of N-(4-iodophenyl) amides and sulfonamides. These reactions typically involve the nucleophilic attack of the amine on an acylating or sulfonylating agent.

Acetylation:

Acetylation of 4-iodoaniline is a straightforward method to produce N-(4-iodophenyl)acetamide, an analog of this compound. This reaction is typically achieved by treating 4-iodoaniline with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The general reaction is analogous to the synthesis of paracetamol from 4-aminophenol, where the amino group is acetylated.

Sulfonylation:

The synthesis of N-(4-iodophenyl)sulfonamides is achieved through the sulfonylation of 4-iodoaniline. This reaction involves treating 4-iodoaniline with a sulfonyl chloride derivative in the presence of a base, such as pyridine (B92270). This method has been effectively used in the synthesis of chiral iodoaniline-lactate based catalysts, where the nitrogen of an iodoaniline derivative is protected as a secondary sulfonamide. For instance, various sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) can be reacted with 4-iodoaniline to yield the corresponding N-(4-iodophenyl)sulfonamides.

A study on the synthesis of novel chiral iodoaniline catalysts demonstrated the effective protection of iodoaniline derivatives via sulfonylation. The reaction of iodoaniline with different sulfonyl chlorides in the presence of pyridine in dichloromethane (B109758) resulted in high yields of the corresponding sulfonamides.

Sulfonylating AgentBaseProduct
Tosyl ChloridePyridineN-(4-Iodophenyl)-4-methylbenzenesulfonamide
Nosyl ChloridePyridineN-(4-Iodophenyl)-4-nitrobenzenesulfonamide
Mesyl ChloridePyridineN-(4-Iodophenyl)methanesulfonamide

Multi-component Reaction Strategies Incorporating Iodophenyl Moieties

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more reactants. While specific examples detailing the synthesis of this compound via MCRs are not extensively documented, the principles of well-known MCRs like the Ugi and Passerini reactions can be applied.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. nih.govnih.gov Theoretically, 4-iodoaniline could serve as the amine component in a Ugi reaction. If formaldehyde (B43269) is used as the aldehyde component and a suitable isocyanide and carboxylic acid are chosen, a derivative of this compound could be synthesized. The versatility of the Ugi reaction allows for the incorporation of the iodophenyl moiety into a larger, more complex structure. nih.gov

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org If 4-iodophenyl isocyanide were used as a reactant along with formic acid and an aldehyde, the resulting product would contain the this compound substructure.

Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones. tubitak.gov.tryoutube.com While not directly producing this compound, this reaction demonstrates the potential for incorporating aromatic aldehydes, and could be adapted to include iodinated derivatives in the synthesis of complex heterocyclic structures.

These MCRs represent a promising avenue for the diversity-oriented synthesis of complex molecules containing the this compound scaffold.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The optimization of reaction parameters is critical for achieving high yields and purity in the synthesis of this compound. Key parameters that are often varied include the choice of formylating agent, catalyst, solvent, temperature, and reaction time.

The N-formylation of anilines, including 4-iodoaniline, can be achieved using various reagents and conditions. Formic acid is a common and cost-effective formylating agent. Studies on the N-formylation of aniline have shown that the reaction can be significantly influenced by the reaction conditions. For instance, carrying out the reaction in the absence of a solvent at room temperature can result in moderate yields, while the introduction of a solvent like acetonitrile (B52724) can considerably enhance the reaction rate and yield. researchgate.net

A particularly efficient method for the N-formylation of amines utilizes a catalytic amount of molecular iodine under solvent-free conditions. organic-chemistry.orgelsevierpure.com This method is applicable to a wide range of aromatic and aliphatic amines. Optimal conditions for this reaction have been identified as using 5 mol% of iodine and 2 equivalents of formic acid at a temperature of 70°C, leading to high yields of the N-formylated products. organic-chemistry.org The proposed mechanism suggests that in situ generated hydriodic acid (HI) catalyzes the reaction by protonating formic acid, which facilitates the nucleophilic attack by the amine. organic-chemistry.org

The table below summarizes the optimization of various parameters for the N-formylation of anilines, which can be extrapolated for the synthesis of this compound.

ParameterVariationEffect on Yield/RateReference
Catalyst None vs. Iodine (5 mol%)Iodine catalysis significantly increases yield. organic-chemistry.org
Solvent Solvent-free vs. AcetonitrileAcetonitrile can enhance the reaction rate. researchgate.net
Temperature Room Temperature vs. 70°CHigher temperature (70°C) is optimal for iodine catalysis. organic-chemistry.org
Formic Acid Equivalents 1.2 vs. 2.02.0 equivalents found to be optimal with iodine catalysis. organic-chemistry.org
Reaction Time Varied (e.g., 20 min to 12 h)Shorter reaction times can be achieved with optimized catalyst and solvent conditions. researchgate.net

For the synthesis of this compound specifically, a systematic approach to optimization would involve screening different catalysts (e.g., iodine, Lewis acids), solvents (or solvent-free conditions), temperatures, and molar ratios of 4-iodoaniline to the formylating agent to identify the conditions that provide the highest yield and purity of the desired product.

Mechanistic Investigations and Kinetic Studies of N 4 Iodophenyl Formamide Reactions

Elucidation of N-Formylation Reaction Mechanisms

The synthesis of N-(4-Iodophenyl)formamide from 4-iodoaniline (B139537) is a specific example of a broader class of reactions known as N-formylation. The mechanism of this transformation can proceed through several distinct pathways, largely dictated by the choice of formylating agent and reaction conditions.

Proposed General Pathways for Amine Formylation

The N-formylation of an amine, such as 4-iodoaniline, fundamentally involves the nucleophilic attack of the amine's nitrogen atom on an electrophilic formyl carbon. The specific nature of the formylating agent determines the subsequent steps.

Using Formic Acid or its Esters: One of the most direct methods involves reacting the amine with formic acid or an ester like ethyl formate (B1220265). The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the formylating agent. When formic acid is used, this leads to a tetrahedral intermediate which then eliminates a molecule of water to yield the final formamide (B127407) product. mdma.ch Similarly, with ethyl formate, the intermediate collapses by eliminating ethanol. mdma.ch

In Situ Generation of Acetic Formic Anhydride (B1165640) (AFA): A highly effective pathway involves the use of AFA, which is typically generated in situ from formic acid and acetic anhydride. AFA is a more potent formylating agent than formic acid alone. The amine attacks the more electrophilic formyl carbonyl of the mixed anhydride, leading to the formamide and acetic acid as a byproduct. Reactions using AFA are often rapid, even at low temperatures. nih.gov

Catalytic Routes with CO₂ and Hydrosilanes: Modern, greener approaches utilize carbon dioxide as a C1 source in the presence of a hydrosilane reducing agent. The reaction can proceed through multiple pathways depending on the amine's basicity and the presence of a catalyst. acs.org One pathway involves the formation of a formoxysilane intermediate, which then reacts with the amine to give the formamide. acs.org For more basic amines, a silylcarbamate intermediate may form, which is then reduced to the product. acs.org

Oxidative Formylation: Another approach is the oxidative N-formylation, which can use methanol (B129727) as the formyl source. In the presence of a suitable catalyst and oxidant, methanol is oxidized, potentially to formaldehyde (B43269), which then reacts with the amine to form a hemiaminal intermediate. mdpi.comnih.gov This intermediate is subsequently oxidized to the final N-formamide product. mdpi.comnih.gov

Influence of Reaction Environment on Mechanistic Course (e.g., Solvent Effects, Temperature)

The environment in which the N-formylation reaction is conducted plays a pivotal role in determining its rate, efficiency, and sometimes the operative mechanism. Key factors include the solvent, temperature, and the presence of catalysts.

Solvent Effects: Many modern N-formylation procedures are performed under solvent-free or "neat" conditions, which can offer benefits in terms of reduced waste and simplified workup. mdma.chnih.govscholarsresearchlibrary.com These reactions often proceed efficiently at elevated temperatures. mdma.chnih.gov In some cases, ultrasound irradiation can be employed to promote the reaction at room temperature without a solvent. academie-sciences.fr When solvents are used, their polarity can influence reaction rates, though specific solvent-pathway correlations are highly dependent on the chosen reagents.

Temperature: Temperature is a critical parameter for controlling reaction kinetics. While some highly reactive systems, like those using acetic formic anhydride, can proceed at temperatures as low as -20 °C, many protocols require heating. nih.gov For instance, solvent-free formylation using formic acid is often conducted between 60 °C and 80 °C. mdma.chnih.gov Higher temperatures generally accelerate the reaction but must be balanced against potential side reactions or degradation of starting materials or products. However, studies have shown that for some ultrasound-promoted reactions, increasing the temperature does not significantly alter the reaction time or yield. academie-sciences.fr

Catalysis: The use of catalysts can dramatically alter the reaction mechanism and improve efficiency.

Acid Catalysis: Lewis or Brønsted acids can activate the formylating agent. For example, a catalytic amount of iodine has been shown to be highly effective in solvent-free formylations with formic acid. organic-chemistry.org The proposed mechanism involves the in situ generation of hydrogen iodide (HI), which protonates the formic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Heterogeneous Catalysis: Solid catalysts like TiO₂ nanoparticles have been used to facilitate N-formylation at room temperature under solvent-free conditions, offering advantages in catalyst recovery and reuse. researchgate.net

Metal Catalysis: Various transition metals can catalyze N-formylation. For instance, indium has been used to catalyze the reaction of amines with formic acid. nih.gov Bimetallic nanoparticles, such as AuPd–Fe₃O₄, have been employed for the oxidative N-formylation of amines using methanol, demonstrating higher efficiency than the respective monometallic catalysts. mdpi.comnih.gov

The interplay of these environmental factors is crucial for optimizing the synthesis of this compound. The table below summarizes the effect of different conditions on N-formylation reactions.

ConditionFormylating AgentTemperatureSolventCatalystTypical YieldReference
Standard ThermalFormic Acid60 °CNoneNoneGood to Excellent mdma.ch
UltrasoundFormic AcidRoom Temp.NoneNoneHigh (94-97%) academie-sciences.fr
CatalyticFormic Acid70 °CNoneIodine (5 mol%)High (up to 94%) organic-chemistry.org
HeterogeneousFormic AcidRoom Temp.NoneTiO₂ NPsGood to High researchgate.net
AnhydrideAcetic Formic Anhydride-20 °CNot specifiedNoneExcellent (97-100%) nih.gov
OxidativeMethanolRoom Temp.MethanolAuPd–Fe₃O₄Good to Excellent mdpi.com

Exploration of Organometallic Reaction Mechanisms

The aryl iodide moiety of this compound makes it an excellent substrate for organometallic cross-coupling reactions, most notably those catalyzed by palladium. The central mechanistic event in these transformations is the oxidative addition of the carbon-iodine bond to a low-valent palladium center.

Oxidative Addition to Palladium(0) Complexes and Aryl Iodoarene Interactions

The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) species. nih.gov For this compound, this involves the cleavage of the C(sp²)–I bond and its addition to the palladium center, which is formally oxidized from Pd(0) to Pd(II). youtube.com Aryl iodides are the most reactive among the aryl halides for this step, a reactivity trend that is well-established (Ar-I > Ar-Br > Ar-Cl). nih.gov

The mechanism of oxidative addition can follow different pathways:

Concerted Mechanism: This is the most commonly proposed pathway for aryl halides. It involves a three-centered transition state where the palladium atom interacts simultaneously with the iodine and the ipso-carbon of the aromatic ring. chemrxiv.org

SₙAr-like or Nucleophilic Displacement Mechanism: An alternative pathway involves a more polar, stepwise process. This can be favored for electron-poor aryl halides or with specific ligand combinations. scispace.com

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For iodobenzene, a close analog of this compound, DFT calculations have shown that the oxidative addition to a bis(phosphine)palladium(0) complex can be barrierless. researchgate.net The reaction is generally exergonic, with the degree of exergonicity influenced by substituents on the aryl ring; electron-withdrawing groups tend to make the reaction more favorable. researchgate.net

Ligand-Mediated Pathways in Palladium Catalysis

The ligands coordinated to the palladium center are not mere spectators; they are critical in controlling the catalyst's reactivity, stability, and selectivity. proquest.com Phosphine ligands are most commonly employed, and their electronic and steric properties can be finely tuned to optimize the catalytic cycle. sigmaaldrich.com

Electronic Effects: Electron-rich ligands, such as those with bulky alkyl groups (e.g., tri-tert-butylphosphine) or ylide-substituents, increase the electron density on the palladium center. nih.govsigmaaldrich.com This enhances its nucleophilicity, thereby accelerating the rate-limiting oxidative addition step, especially for less reactive aryl halides. nih.govsigmaaldrich.com

Steric Effects: The steric bulk of ligands influences the coordination number of the active palladium species. nih.gov Very bulky ligands can promote the formation of highly reactive, monoligated L₁Pd(0) species from their more stable L₂Pd(0) precursors. nih.gov This dissociation is often a prerequisite for the oxidative addition to occur. The choice of ligand can therefore dictate whether the reaction proceeds through a monoligated or bisligated pathway. nih.govresearchgate.net

The table below illustrates the impact of different ligand types on the oxidative addition step in palladium catalysis.

Ligand TypeKey CharacteristicsEffect on Oxidative AdditionFavored SubstratesReference
Arylphosphines (e.g., PPh₃)Cost-effective, moderately electron-donatingEffective for reactive substratesAryl Iodides, Bromides sigmaaldrich.com
Bulky Alkylphosphines (e.g., P(t-Bu)₃)Strongly electron-donating, sterically demandingAccelerates reaction, promotes monoligated speciesAryl Chlorides, sterically hindered substrates nih.gov
Biaryl PhosphinesBulky and electron-richCreates highly active L₁Pd(0) catalystsUnactivated Aryl Chlorides nih.gov
Ylide-Substituted Phosphines (YPhos)Extremely electron-richEnables activation of less reactive substrates at milder conditionsAryl Chlorides sigmaaldrich.com

Detection and Characterization of Transient Palladium Intermediates

The intermediates in palladium-catalyzed cycles, such as the Pd(II) species formed after oxidative addition of this compound, are often transient and exist in low concentrations, making their direct observation challenging. Researchers employ a combination of spectroscopic techniques and computational modeling to characterize these fleeting species.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used under specific conditions to detect and characterize reaction intermediates. For example, in some systems, cationic palladium species formed during oxidative addition have been observed in solution. scispace.com

Kinetic Studies: Analyzing the reaction kinetics provides indirect evidence for the mechanism. For instance, determining the reaction order with respect to the catalyst, aryl halide, and other reagents can help identify the rate-limiting step and the composition of the species involved in that step. acs.org Kinetic studies on the reaction of a Pd(I) dimer with aryl iodides showed a first-order dependence on both reactants, supporting a direct reaction pathway. acs.org

Computational Modeling: DFT calculations have become an indispensable tool for mapping the entire reaction pathway. acs.orgacs.org They allow for the calculation of the structures and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction mechanism. acs.orgacs.org For example, DFT studies have been used to support the involvement of palladium carbene intermediates and to identify the rate-limiting steps in specific cross-coupling reactions involving aryl iodides. acs.org

Through this multi-faceted approach of kinetic analysis, spectroscopic observation, and computational modeling, a comprehensive understanding of the complex organometallic reactions involving this compound can be achieved.

Examination of Radical Reaction Pathways Involving this compound

The investigation into the radical reaction pathways of this compound is crucial for understanding its reactivity and potential synthetic applications. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from research on structurally related aryl iodides and N-arylamides. The presence of a carbon-iodine bond and an N-H bond within the molecule provides sites for the initiation and propagation of radical reactions.

Detailed research into analogous compounds, such as other iodophenyl amides, has revealed several key radical-mediated transformations. These studies provide a framework for postulating the radical behavior of this compound. The primary pathways for initiating radical reactions in such molecules typically involve either the homolytic cleavage of the carbon-iodine bond or the abstraction of the hydrogen atom from the formamide nitrogen.

One common method for generating aryl radicals is through the photolytic or thermally induced cleavage of the C–I bond. Aryl iodides are known to be susceptible to homolysis, leading to the formation of an aryl radical and an iodine atom. In the context of this compound, this would result in the formation of a 4-formamidophenyl radical. This highly reactive intermediate can then participate in a variety of subsequent reactions, including hydrogen atom abstraction from a solvent or another reagent, or addition to a π-system.

Alternatively, radical reactions can be initiated at the amide functionality. The formation of N-centered radicals, or amidyl radicals, is a well-established process. For this compound, an amidyl radical could be generated through hydrogen abstraction from the nitrogen atom by another radical species. These amidyl radicals can undergo intramolecular reactions, such as cyclization, particularly if a suitable radical acceptor is present elsewhere in the molecule or in a nearby substrate. Research on N-(arylsulfonyl)acrylamides has demonstrated the utility of amidyl radical intermediates in triggering cyclization and migration cascades to build molecular complexity. acs.org

Furthermore, studies on iodanyl radicals, which are formally I(II) species, have shown their importance as intermediates in various oxidative transformations involving aryl iodides. acs.orgnih.gov These open-shell iodine species can be generated through the interaction of aryl iodides with radical initiators or under aerobic oxidation conditions. acs.orgnih.gov The formation of an iodanyl radical intermediate from this compound could facilitate subsequent bond-forming reactions.

The table below summarizes potential radical reaction pathways for this compound based on the reactivity of similar compounds.

Reaction PathwayInitiating StepKey Radical IntermediatePotential Subsequent Reactions
Aryl Radical FormationHomolysis of the C–I bond (photochemical or thermal)4-Formamidophenyl radicalHydrogen abstraction, addition to unsaturated bonds
Amidyl Radical FormationHydrogen abstraction from the N-H bondN-(4-iodophenyl)formamidyl radicalIntramolecular cyclization, intermolecular reactions
Iodanyl Radical InvolvementOne-electron oxidation of the iodine atom[this compound]•+ or related iodanyl speciesCatalysis of C-N or other bond-forming reactions

It is important to note that the specific reaction conditions, such as the choice of initiator, solvent, and temperature, would play a critical role in determining which of these radical pathways is favored. Kinetic studies on related systems, such as the reactions of alkyl iodides with hydroxyl radicals, have provided valuable data on reaction rates, although direct kinetic parameters for this compound are not available. researchgate.net The investigation of these radical pathways is an active area of research, with potential applications in the development of novel synthetic methodologies.

Reactivity Profiles and Transformative Organic Chemistry of N 4 Iodophenyl Formamide

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and palladium-catalyzed methods have become indispensable for this purpose. N-(4-Iodophenyl)formamide, with its reactive aryl iodide moiety, is an excellent substrate for these transformations.

Palladium-Catalyzed N-Arylation (e.g., Buchwald-Hartwig Type) with Amines and Anilines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgacs.org The reaction generally involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide with a primary or secondary amine. wikipedia.orgwuxiapptec.com For a substrate like this compound, the carbon-iodine bond is readily susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. wikipedia.orglibretexts.org

The general mechanism proceeds through:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. wikipedia.org

Amine Coordination and Deprotonation: The amine or aniline (B41778) substrate coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the palladium(0) catalyst. wikipedia.org

The choice of ligand and base is crucial for the success of the reaction, influencing reaction rates, yields, and substrate scope. acs.orgwuxiapptec.com

Substrate Scope and Ligand Systems in C-N Coupling Applications

The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of amines and anilines with aryl halides. acs.org While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the reactivity of aryl iodides is well-established. Electron-rich and sterically demanding phosphine ligands are often employed to promote the reaction. wikipedia.orgacs.org

Ligand Systems: Bulky trialkylphosphine and dialkylbiaryl phosphine ligands have demonstrated remarkable activity in the coupling of various amines with aryl halides, including iodides. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were pivotal in the initial development of reliable protocols for primary amines and aryl iodides. wikipedia.org These ligands are thought to prevent the formation of unreactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction. wikipedia.org

Substrate Scope: The reaction is compatible with a broad array of primary and secondary amines, as well as anilines. acs.org Even challenging substrates such as electron-withdrawn amines and certain heterocyclic amines can be successfully coupled under optimized conditions. wikipedia.org

Below is a representative table of reaction conditions for the Buchwald-Hartwig amination of aryl iodides with various amines, which would be analogous to reactions with this compound.

EntryAmine/AnilineCatalystLigandBaseSolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂XantphosCs₂CO₃p-Xylene12571
24-FluoroanilinePd(OAc)₂XantphosCs₂CO₃p-Xylene12568
3MorpholinePd₂(dba)₃RuPhosNaOtBuToluene10095
4n-ButylaminePd(OAc)₂BrettPhosLiHMDSTHF8089

Carbon-Carbon (C-C) Cross-Coupling Reactions

Palladium-catalyzed carbon-carbon bond formation has revolutionized the synthesis of complex organic molecules. This compound is an ideal substrate for these reactions due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium complex. nih.gov The reaction is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids. nih.gov

The catalytic cycle for the Suzuki-Miyaura coupling typically involves:

Oxidative Addition: A palladium(0) species reacts with the aryl iodide (this compound) to form an organopalladium(II) complex. researchgate.net

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that is often facilitated by a base. researchgate.net

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. researchgate.net

The choice of base, solvent, and ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling.

A variety of organoboron reagents can be employed, including boronic acids, boronic esters, and organotrifluoroborates.

EntryOrganoboron ReagentCatalystBaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100
3Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DMF80
4Methylboronic acidPd(PCy₃)₂K₃PO₄Toluene110

Heck Reactions and Carbopalladation Processes

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex molecules. nih.gov

The mechanism of the Heck reaction involves the following key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide.

Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst.

The regioselectivity and stereoselectivity of the Heck reaction are often controlled by the nature of the substrates and the reaction conditions.

EntryAlkeneCatalystBaseSolventTemp (°C)
1Methyl acrylatePd(OAc)₂Et₃NDMF100
2StyrenePd(PPh₃)₄NaOAcAcetonitrile (B52724)80
3n-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂]K₂CO₃DMF100
4AcrylamidePd(OAc)₂Et₃NNMP120

Sonogashira and Stille Coupling Analogues with Iodophenyl Substrates

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is a highly efficient method for the synthesis of substituted alkynes. organic-chemistry.org A co-catalyst, typically a copper(I) salt, is often used to facilitate the reaction. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product. libretexts.org

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. nrochemistry.com

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination. nrochemistry.com

Reaction TypeCoupling PartnerCatalystCo-catalyst/AdditiveBaseSolvent
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF
Sonogashira1-HexynePd(OAc)₂PPh₃i-Pr₂NHToluene
StilleTributyl(phenyl)stannanePd(PPh₃)₄--Toluene
StilleTributyl(vinyl)stannanePd₂(dba)₃AsPh₃-THF

Carbonylative Cross-Coupling Reactions (e.g., Aminocarbonylation, Double Carbonylation)

This compound is a versatile substrate for palladium-catalyzed carbonylative cross-coupling reactions, which allow for the introduction of a carbonyl group and the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools in organic synthesis for the construction of a wide variety of valuable compounds.

Aminocarbonylation:

The palladium-catalyzed aminocarbonylation of this compound with various amines provides a direct route to N-substituted 4-formamidobenzamides. This transformation typically involves the reaction of the aryl iodide with carbon monoxide and an amine in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of similar aryl iodides in aminocarbonylation reactions is well-established. For instance, palladium-catalyzed aminocarbonylation of 2-iodoaniline derivatives has been shown to be a viable method for the synthesis of various amides. researchgate.net

A significant advancement in this area is the development of carbon monoxide-free aminocarbonylation protocols. These methods utilize formamides as both a carbonyl source and an amide source, thereby avoiding the handling of toxic carbon monoxide gas. In such a reaction, a Vilsmeier-type intermediate is thought to play a key role. This methodology has been successfully applied to a range of aryl iodides and formamides, suggesting its potential applicability to this compound.

Double Carbonylation:

Double carbonylation reactions introduce two adjacent carbonyl groups, leading to the formation of α-ketoamides. The palladium-catalyzed double carbonylation of aryl iodides with amines is a known transformation that can be influenced by reaction conditions such as CO pressure. researchgate.net While high pressures of carbon monoxide were traditionally required, recent developments have enabled these reactions to proceed under atmospheric pressure, and in some cases, even at room temperature in the absence of ligands. researchgate.net The double carbonylation of 2-iodoanilines has been explored for the synthesis of isatoic anhydrides, demonstrating the utility of this reaction with substituted iodoanilines. nih.govfao.org Given these precedents, this compound is expected to be a suitable substrate for palladium-catalyzed double carbonylation with various amines to yield the corresponding α-ketoamides. The general conditions for such transformations are presented in the table below.

Catalyst/LigandAmineSolventTemperature (°C)Pressure (atm)ProductReference
Pd(OAc)₂ / PPh₃Primary/Secondary AminesVarious80-12010-40α-Ketoamide researchgate.net
PdCl₂(PPh₃)₂Secondary AminesToluene1001α-Ketoamide researchgate.net
Pd(OAc)₂Primary/Secondary AminesTolueneRoom Temp.1α-Ketoamide researchgate.net

Heteroannulation and Cyclization Reactions

The presence of the iodo and formamido groups in this compound provides multiple reactive sites for participation in heteroannulation and cyclization reactions, leading to the formation of diverse heterocyclic structures.

Synthesis of Nitrogen-Bridged Heterocycles and Thiazole (B1198619) Derivatives

Nitrogen-Bridged Heterocycles:

While direct reports on the synthesis of nitrogen-bridged heterocycles from this compound are scarce, the inherent reactivity of the molecule suggests potential pathways. For instance, intramolecular cyclization strategies involving the formamido group and a suitably introduced ortho substituent could lead to the formation of fused heterocyclic systems. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of bridgehead nitrogen heterocycles. rsc.org Future research could explore the functionalization of the position ortho to the formamido group in this compound, followed by a palladium- or rhodium-catalyzed intramolecular C-H annulation to construct nitrogen-bridged systems.

Thiazole Derivatives:

The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone (Hantzsch synthesis) or other related methods. organic-chemistry.orgbepls.com While this compound does not directly contain a thioamide functionality, it can be envisioned as a precursor. For example, the formyl group could be converted to a thioformyl group, or the entire formamido group could be transformed into a thioamide. This resulting N-(4-iodophenyl)thioformamide could then undergo condensation with various α-haloketones to yield 2-substituted-4-(4-iodophenyl)thiazoles. Alternatively, the iodo group offers a handle for cross-coupling reactions. For instance, a Sonogashira coupling with a terminal alkyne, followed by a cyclization reaction involving a sulfur source, could potentially lead to thiazole derivatives.

Formation of Polycyclic Aromatic Compounds and Fused Systems

The carbon-iodine bond in this compound is a key functional group for the construction of polycyclic aromatic compounds (PAHs) and fused heterocyclic systems through various coupling and cyclization strategies.

Palladium-Catalyzed Intramolecular Cyclization:

Palladium-catalyzed intramolecular cyclization reactions are a powerful method for the synthesis of fused ring systems. mdpi.comdivyarasayan.orgorganic-chemistry.orgnih.gov For this compound, this could be achieved by first introducing a suitable reaction partner at the formamido nitrogen or the ortho position of the phenyl ring. For example, N-alkenylation of the formamide (B127407) followed by an intramolecular Heck reaction could lead to the formation of fused nitrogen-containing heterocycles. Similarly, Sonogashira coupling of N-(2-alkynyl-4-iodophenyl)formamide derivatives can lead to the synthesis of indoles. mdpi.com

Ullmann Reaction:

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-carbon and carbon-heteroatom bonds, which can be utilized to synthesize biaryl systems, the precursors to many PAHs. organic-chemistry.org this compound could potentially undergo an Ullmann coupling reaction with another aryl halide or a phenol to form a diaryl ether, which could then be subjected to further cyclization to generate fused aromatic systems. Modern modifications of the Ullmann reaction often employ palladium or nickel catalysts and can proceed under milder conditions. nih.gov

The following table summarizes potential synthetic strategies for the formation of fused systems from this compound derivatives:

Reaction TypeReactant 1Reactant 2CatalystProduct TypeReference
Intramolecular HeckN-alkenyl-N-(4-iodophenyl)formamide-Pd(OAc)₂Fused N-heterocycle mdpi.com
Sonogashira Coupling/CyclizationThis compoundTerminal alkynePdCl₂(PPh₃)₂, CuIFused heterocycle mdpi.com
Ullmann CondensationThis compoundArene/PhenolCu or Pd catalystBiaryl/Diaryl ether organic-chemistry.orgnih.gov

Selective Functionalization at the Iodine Center

The iodine atom in this compound is a focal point for a variety of chemical transformations, enabling its use in hypervalent iodine chemistry and as a substrate in iodine-mediated reactions.

Applications in Hypervalent Iodine Chemistry

Aryl iodides are common precursors for the synthesis of hypervalent iodine reagents, which are valuable as mild and selective oxidizing agents in organic synthesis. nih.govprinceton.edu this compound can be oxidized to form hypervalent iodine(III) and iodine(V) species. The electron-withdrawing nature of the formamido group can influence the reactivity and stability of the resulting hypervalent iodine compound.

The oxidation of this compound with reagents such as peracetic acid or m-chloroperbenzoic acid (mCPBA) in the presence of appropriate ligands can yield compounds like (diacetoxyiodo)arenes or (bis(trifluoroacetoxy)iodo)arenes. These reagents can then be used in a variety of transformations, including oxidative functionalization of carbonyl compounds, rearrangements, and cyclization reactions. researchgate.net The general scheme for the preparation of a hypervalent iodine(III) reagent from this compound is shown below.

Scheme 1: Plausible Synthesis of a Hypervalent Iodine(III) Reagent from this compound

These N-formamido-substituted hypervalent iodine reagents could offer unique reactivity profiles due to the presence of the amide functionality, potentially enabling intramolecular reactions or acting as directing groups.

Iodine-Mediated Oxidations and Transformations

The iodine atom in this compound can mediate or catalyze a range of oxidative transformations. While direct examples involving this specific substrate are not prevalent, the principles of iodine-mediated reactions can be applied.

Iodine-Mediated Oxidative Cyclization:

Molecular iodine, in the presence of an oxidant, can promote oxidative cyclization reactions to form heterocyclic compounds. nih.govnih.gov Derivatives of this compound, particularly those with pendant nucleophilic groups, could be suitable substrates for such transformations. For instance, an N-allyl-N-(4-iodophenyl)formamide derivative could potentially undergo an iodine-mediated oxidative cyclization to form an oxazoline or other nitrogen-containing heterocycles.

Iodine-Catalyzed Reactions:

Iodine can act as a catalyst in various organic reactions, often proceeding through radical or ionic pathways. chemrxiv.org For example, iodine can catalyze the formation of C-N bonds. It is plausible that this compound could participate in iodine-catalyzed reactions, either at the formamido group or through interactions involving the iodine atom.

Reactivity of the Formamide Moiety in Further Derivatizations

The formamide group in this compound is a versatile functional handle that allows for a variety of chemical transformations. The presence of the nitrogen-hydrogen bond and the carbonyl group enables derivatizations such as N-alkylation and conversion to other important synthetic intermediates like isocyanates and isothiocyanates. These transformations expand the synthetic utility of this compound, providing pathways to a diverse range of more complex molecules.

N-Methylation and Other N-Alkylation Reactions

The nitrogen atom of the formamide group in this compound can be alkylated to introduce various alkyl groups, with N-methylation being a common example. This transformation is typically achieved by reacting the formamide with an alkylating agent in the presence of a base. The base deprotonates the formamide nitrogen, increasing its nucleophilicity and facilitating the subsequent reaction with the electrophilic alkylating agent.

Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice of base and solvent is crucial for the success of the reaction, with common bases including alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). Aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), or tetrahydrofuran (THF) are often employed.

While specific literature on the N-alkylation of this compound is not abundant, the general principles of N-alkylation of formamides can be applied. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the deprotonated formamide anion attacks the alkyl halide, displacing the halide leaving group.

A representative, though not specifically documented for this compound, N-methylation reaction is depicted in the table below. The conditions are based on general procedures for the N-alkylation of aromatic formamides.

Table 1: Representative Conditions for N-Methylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Plausible Product
Methyl IodideK₂CO₃DMFRoom Temp. - 604 - 12N-methyl-N-(4-iodophenyl)formamide
Dimethyl SulfateNaHTHF0 - Room Temp.2 - 6N-methyl-N-(4-iodophenyl)formamide

Other N-alkylation reactions can be performed using different alkyl halides, such as ethyl iodide or benzyl bromide, to introduce corresponding alkyl groups onto the formamide nitrogen. The reactivity of the alkyl halide and the steric hindrance around the nitrogen atom can influence the reaction conditions required.

Conversion to Isocyanates and Isothiocyanates

The formamide functionality can also serve as a precursor to isocyanates and isothiocyanates, which are highly reactive intermediates in organic synthesis, widely used in the preparation of ureas, carbamates, and thioureas.

Conversion to Isocyanates

The conversion of a formamide to an isocyanate is essentially a dehydration reaction. This transformation can be achieved using various dehydrating agents. Common reagents for this purpose include phosgene (COCl₂) or its safer synthetic equivalents like diphosgene or triphosgene, often in the presence of a base to neutralize the liberated HCl. Another approach involves the use of phosphorus-based reagents such as phosphorus oxychloride (POCl₃) or triphenylphosphine in combination with a halogen source like carbon tetrachloride (CCl₄).

Table 2: Plausible Reagents for the Conversion of this compound to 4-Iodophenyl Isocyanate

Dehydrating AgentBaseSolventPlausible Product
TriphosgeneTriethylamineToluene4-Iodophenyl isocyanate
Phosphorus oxychloridePyridine (B92270)Dichloromethane (B109758)4-Iodophenyl isocyanate
Triphenylphosphine/CCl₄-Acetonitrile4-Iodophenyl isocyanate

Conversion to Isothiocyanates

The synthesis of isothiocyanates from formamides is less direct than the conversion to isocyanates and typically involves a multi-step process or the use of specific thiocarbonylating reagents. A common route for the synthesis of aryl isothiocyanates starts from the corresponding aniline. However, if starting from the formamide, one possible conceptual pathway would involve the initial conversion to the corresponding isocyanide (isonitrile) followed by reaction with elemental sulfur.

Alternatively, direct conversion of the formamide to the thioformamide (B92385), followed by a subsequent transformation, could lead to the isothiocyanate. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are known to convert amides to thioamides. The subsequent conversion of the thioformamide to the isothiocyanate could then be explored. As with the isocyanate, 4-iodophenyl isothiocyanate is a known and commercially available compound.

Table 3: Conceptual Pathway for the Conversion of this compound to 4-Iodophenyl Isothiocyanate

StepReagent(s)Intermediate/Product
1. ThionationPhosphorus pentasulfide or Lawesson's reagentN-(4-iodophenyl)thioformamide
2. Cyclization/Eliminatione.g., with a thiophosgene equivalent4-Iodophenyl isothiocyanate

It is important to note that the specific reaction conditions for these transformations with this compound as the substrate would require experimental optimization.

Applications of N 4 Iodophenyl Formamide in Advanced Organic Synthesis

Key Intermediate in Heterocyclic Compound Synthesis

The presence of both an iodo and a formamido group on the phenyl ring makes N-(4-Iodophenyl)formamide a particularly useful precursor for the synthesis of various heterocyclic systems. The iodine atom serves as a handle for cross-coupling reactions, while the formamide (B127407) moiety can participate in cyclization reactions or be transformed into other functional groups.

This compound is a crucial starting material for the synthesis of various thiazole (B1198619) and thiadiazole derivatives. Thiazoles can be synthesized through methods like the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides. researchgate.netfigshare.com The formamide group of this compound can be converted to a thioformamide (B92385), which then undergoes cyclization to form the thiazole ring. The resulting N-(4-iodophenyl)thiazole can be further functionalized through reactions involving the iodine atom.

Similarly, 1,3,4-thiadiazoles can be synthesized from thiosemicarbazide (B42300) precursors. nih.govorganic-chemistry.org The formamide group can be a precursor to the necessary functional groups for the cyclization reaction to form the thiadiazole ring. The 1,3,4-thiadiazole (B1197879) scaffold is a significant pharmacophore in medicinal chemistry. 20.198.91nih.gov The versatility of this compound allows for the introduction of the 4-iodophenyl group into these important heterocyclic systems, providing a site for further molecular elaboration.

Table 1: Synthesis of Thiazole and Thiadiazole Derivatives
HeterocycleKey Reaction TypeRole of this compound
ThiazoleHantzsch Synthesis/Modified Hantzsch SynthesisPrecursor to thioformamide reactant
1,3,4-ThiadiazoleCyclization of thiosemicarbazide derivativesSource of the N-aryl substituent

The synthesis of pyrimidine (B1678525) and pyrimidone derivatives can also be achieved using this compound. Pyrimidines are synthesized through the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative. The formamide group of this compound can be a precursor to the required urea functionality. The subsequent cyclization reaction leads to the formation of the pyrimidine ring bearing the 4-iodophenyl substituent.

For instance, the reaction of an appropriately substituted 1,3-dicarbonyl compound with a urea derivative derived from this compound can yield a 4-(4-iodophenylamino)pyrimidine derivative. These compounds are of interest as they can act as ATP-competitive protein kinase inhibitors. The de novo synthesis of pyrimidines is a fundamental process in biological systems, and synthetic analogues are of great interest in medicinal chemistry. nih.govnih.gov

This compound serves as a valuable building block for the synthesis of more complex heterocyclic systems like indoles and benzoxazines. The synthesis of indole (B1671886) derivatives can be achieved through various methods, including the Fischer, Bischler-Möhlau, and Larock indole syntheses. The 4-iodophenyl group can be incorporated into the indole structure, providing a handle for further functionalization via cross-coupling reactions.

Benzoxazines are a class of heterocyclic compounds that have gained attention for their use in the formation of high-performance polymers. The synthesis of benzoxazines typically involves the reaction of a phenol, a primary amine, and formaldehyde (B43269). While direct use of this compound is less common, its derivatives can be employed. For example, reduction of the formamide group to an amine would provide 4-iodoaniline (B139537), a key precursor for benzoxazine (B1645224) synthesis.

Utility as a Building Block for Complex Aromatic Architectures

Beyond its role in heterocyclic synthesis, this compound is a versatile building block for the construction of complex aromatic structures. The presence of the iodo group allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

The formamide group of this compound can be hydrolyzed to an amino group, yielding 4-iodoaniline. This resulting aromatic amine can then be used as a monomer in polymerization reactions to form polybenzamides and other aromatic oligomers. The presence of the iodine atom in the polymer backbone allows for post-polymerization modification, enabling the synthesis of functional materials with tailored properties.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com They are synthesized by the condensation of a primary amine with an aldehyde or a ketone. organic-chemistry.orgdergipark.org.tr The formamide group of this compound can be hydrolyzed to the corresponding amine, 4-iodoaniline. This amine can then be reacted with various aldehydes and ketones to form a wide range of Schiff bases. science.gov These N-(4-iodophenyl)imines are valuable intermediates in organic synthesis and can also exhibit interesting biological activities and be used as ligands in coordination chemistry. The formation of N-sulfonyl imines is another important transformation, as these are useful intermediates in the synthesis of sulfonamides. nih.govorganic-chemistry.org

Table 2: Applications in Complex Aromatic Architectures
ApplicationKey IntermediateSynthetic Transformation
Polybenzamides and Oligomers4-IodoanilineHydrolysis of formamide, followed by polymerization
Schiff Bases and Imines4-IodoanilineHydrolysis of formamide, followed by condensation with carbonyls

Role in the Design and Synthesis of Chiral Catalysts

While the direct utilization of this compound as a chiral catalyst itself is not extensively documented, its core structure as an aryl iodide is fundamental to a class of specialized catalysts known as chiral organoiodine reagents. The development of enantioselective hypervalent organoiodine catalysis is a challenging but active area of research. researchgate.net Chiral aryl iodides serve as precursors to hypervalent iodine(III) catalysts, which can mediate a variety of asymmetric transformations, including oxidative dearomatization of phenols and oxylactonization of pentenoic acids. researchgate.net

The general strategy involves designing and synthesizing complex chiral aryl iodides where chirality is introduced through side chains attached to the iodinated aromatic ring. researchgate.net These chiral precursors are then oxidized in situ to the active iodine(III) species, which facilitates the enantioselective reaction. For example, procedures for the intermolecular enantioselective dearomatization of phenols have been developed that rely on chiral aryl iodide catalysis. researchgate.net Although this compound is a simple, achiral molecule, it represents the basic aryl iodide scaffold that, through further functionalization, could be elaborated into more complex, chiral ligands or organocatalysts for asymmetric synthesis. nih.gov

Strategic Precursor for Bioactive Molecule Scaffolds (Focus on Synthesis)

The dual functionality of this compound makes it a strategic precursor for the scaffolds of bioactive molecules. The carbon-iodine bond is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of diverse molecular fragments to the phenyl ring. The formamide group, meanwhile, acts as a stable protecting group for an aniline (B41778) moiety. This is crucial in multi-step syntheses where the reactivity of a free amino group needs to be temporarily masked. This combination allows for the late-stage introduction of structural diversity, a key strategy in modern drug discovery. nih.gov

Nitrogen-containing compounds are of paramount importance in medicinal chemistry, with a significant majority of FDA-approved small-molecule drugs featuring at least one nitrogen heterocycle. nih.govnih.gov this compound serves as a valuable building block for nitrogen-containing pharmaceutical intermediates. The formamide can be hydrolyzed under acidic or basic conditions to reveal a primary amine (4-iodoaniline), a common structure in many pharmaceuticals.

More significantly, the aryl iodide can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form a new carbon-nitrogen bond. This transforms the initial scaffold into a substituted phenylenediamine derivative, which is a core structure in numerous biologically active compounds. The ability of nitrogen atoms to form hydrogen bonds is a key factor in the interaction between drugs and their biological targets. nih.gov By providing a reliable route to substituted aniline and phenylenediamine structures, this compound is an important intermediate in the synthesis of molecules designed to interact with biological systems. frontiersin.org

A critical activity in drug development is the synthesis of analogues and derivatives of a lead compound to establish structure-activity relationships (SAR) and optimize pharmacological properties. This compound and its related structures are frequently employed for this purpose. The reactivity of the aryl iodide allows for systematic modifications to a core scaffold.

A pertinent example is the development of novel antitumor agents based on a 4-(4-formamidophenylamino)-N-methylpicolinamide structure. nih.gov In this research, a key intermediate, 4-(4-aminophenylamino)-N-methylpicolinamide, was synthesized and subsequently formylated or reacted with various acyl chlorides and sulfonyl chlorides to produce a library of derivatives. nih.gov This demonstrates how the formamide group (or a precursor amine that is later formylated) is maintained as a core part of the final bioactive molecule. The research showed that these derivatives could inhibit the proliferation of human cancer cell lines at low micromolar concentrations. nih.gov The most potent compound from the series demonstrated the ability to suppress angiogenesis and induce apoptosis in cancer cells. nih.gov

Below is a table summarizing the in vitro anticancer activities of selected synthesized derivatives against two human cancer cell lines, HepG2 (hepatocellular carcinoma) and HCT116 (colon carcinoma).

Compound IDR GroupIC₅₀ (μM) vs. HepG2IC₅₀ (μM) vs. HCT116
5a H>40>40
5d 4-Cl-Ph-CO1.832.56
5i 4-CF₃-Ph-CO2.653.41
5m 2-Thiophenyl-CO2.534.88
5q 4-MeO-Ph-SO₂0.951.15
5t 4-F-Ph-SO₂1.051.34
Data sourced from reference nih.gov. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

This approach of using a core structure and modifying a specific position is also seen in the development of analogues for other known drugs. For instance, studies on non-steroidal androgen receptor (AR) ligands have involved incorporating iodine into the aromatic rings of the pharmacophore to create novel compounds for potential use in prostate cancer imaging. researchgate.net This highlights the broad utility of iodinated phenyl compounds as precursors for generating derivatives of established chemical entities.

Computational and Theoretical Investigations of N 4 Iodophenyl Formamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for predicting molecular properties by calculating electron density. khanacademy.org It is widely employed to investigate the geometric and electronic properties of organic molecules.

DFT calculations are instrumental in determining the electronic structure of N-(4-Iodophenyl)formamide. These studies provide a detailed picture of electron distribution and the nature of molecular orbitals (MOs), which are crucial for understanding the molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a molecule like this compound, the HOMO is typically localized on the electron-rich iodophenyl ring and the amide nitrogen, while the LUMO is distributed over the aromatic system and the carbonyl group.

Electrostatic potential (ESP) maps, also generated via DFT, visualize the charge distribution on the molecular surface. nih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative Calculated Electronic Properties for this compound

Property Representative Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability and reactivity.

Note: The values in this table are illustrative examples of what DFT calculations would yield and are not derived from specific published research on this compound.

DFT calculations can predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing conceptual DFT descriptors, researchers can gain quantitative insights into its chemical behavior. These descriptors are derived from the change in energy as the number of electrons is varied.

Key reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Furthermore, local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govchemrxiv.org For this compound, the iodine atom can act as a halogen bond donor, the oxygen atom as a hydrogen bond acceptor, and the aromatic ring can participate in electrophilic substitution reactions. DFT helps to quantify the likelihood of these interactions.

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Formula Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency.
Global Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer.

DFT is a powerful method for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (Ea) of the reaction.

This analysis is crucial for understanding reaction kinetics and mechanisms, such as formylation, substitution, or cross-coupling reactions where this compound might be a substrate. By calculating the energies of all stationary points along a proposed reaction pathway, a detailed energy profile can be constructed, revealing the feasibility of the reaction and the nature of the rate-determining step. nih.govchemrxiv.org

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and dynamic behavior over time. mpg.de

For this compound, which has a flexible amide linkage, MD simulations can explore its conformational landscape. The key dihedral angle is the C(aryl)-N-C(formyl)-O torsion, which determines the orientation of the formyl group relative to the iodophenyl ring. Simulations can reveal the most stable conformers, the energy barriers between them, and how the molecular shape fluctuates under different conditions (e.g., in different solvents). This information is vital for understanding how the molecule interacts with other molecules, such as receptors or catalysts. researchgate.net

Advanced Quantum-Chemical-Based Investigations

For situations requiring higher accuracy than standard DFT, more advanced quantum-chemical methods can be employed. These methods, often called ab initio methods, include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T). researchgate.net These approaches provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

While computationally more expensive, these high-level calculations are valuable for:

Benchmarking: Validating the accuracy of less expensive DFT methods for a specific class of molecules.

Difficult Cases: Accurately describing systems where standard DFT may fail, such as those with significant non-covalent interactions or complex electronic structures.

High-Precision Energetics: Calculating reaction barriers and bond dissociation energies with very high accuracy.

Applications of X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, one can obtain a detailed map of electron density, from which the positions of all atoms (except sometimes hydrogen) can be determined with high precision. wordpress.com

The resulting crystal structure provides unambiguous confirmation of:

Molecular Connectivity: The sequence of bonded atoms.

Conformation: The specific arrangement of atoms in the crystal, including bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: How molecules pack together in the crystal lattice, revealing non-covalent interactions like hydrogen bonds (e.g., between the N-H and C=O groups of adjacent molecules) and halogen bonds (involving the iodine atom). nih.gov

This experimental data is invaluable for validating and refining the results obtained from theoretical calculations like DFT and MD simulations.

Table 3: Representative Crystallographic Data for a Molecular Crystal

Parameter Description Example Value
Chemical Formula C7H6INO The constituent atoms of the molecule.
Formula Weight 247.03 g/mol The molar mass of the compound.
Crystal System Monoclinic The shape of the unit cell.
Space Group P21/c The symmetry elements within the unit cell.
a, b, c (Å) Unit cell dimensions a = 8.5, b = 5.2, c = 14.1
β (°) Unit cell angle β = 98.5°
V (Å3) Volume of the unit cell V = 615

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.

Advanced Analytical Methodologies Applied in N 4 Iodophenyl Formamide Research

High-Resolution Mass Spectrometry for Molecular Identification and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of N-(4-Iodophenyl)formamide. This technique provides the exact mass of the molecule with a high degree of accuracy, allowing for the unambiguous confirmation of its chemical formula, C₇H₆INO. The theoretical exact mass of this compound is calculated to be 246.9494 g/mol . Experimental determination of this value via HRMS serves as a primary method for its identification.

Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the formyl group (-CHO) or the iodine atom. The stability of the resulting fragments, such as the 4-iodoaniline (B139537) cation, would influence the observed fragmentation pattern. The study of these patterns is crucial for distinguishing this compound from its isomers and other related compounds.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

Fragment Ionm/z (approximate)Proposed Structure
[M-CHO]⁺2184-Iodoaniline cation
[M-I]⁺120Phenylformamide cation
[C₆H₄I]⁺203Iodophenyl cation
[C₆H₅NH]⁺92Anilinium cation

Note: The m/z values are approximate and would be determined with high precision in HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the formyl proton. Due to the substitution pattern of the aromatic ring, the protons will appear as a set of doublets, corresponding to the AA'BB' spin system typical of 1,4-disubstituted benzene (B151609) rings. The chemical shift (δ) of these protons is influenced by the electron-withdrawing nature of the iodine atom and the formamido group. The formyl proton (CHO) and the amine proton (NH) will also exhibit characteristic chemical shifts. Coupling constants (J) between adjacent protons provide information on their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the iodine and formamido substituents. The carbonyl carbon of the formyl group will appear at a characteristic downfield chemical shift.

Spectroscopic data from a supplementary information document from the Royal Society of Chemistry provides the following assignments for this compound:

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic Protons7.63d8.72H
Aromatic Protons7.33d8.72H
Formyl Proton8.30s-1H
Amine Proton8.55br s-1H
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic Carbon138.4C-I
Aromatic Carbon137.9CH
Aromatic Carbon122.9CH
Aromatic Carbon87.5C-NH
Carbonyl Carbon160.0C=O

Note: Spectra were referenced to an internal standard. The specific solvent and spectrometer frequency can influence exact chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups in this compound and their expected vibrational frequencies are:

N-H Stretch: The stretching vibration of the nitrogen-hydrogen bond in the secondary amide typically appears as a sharp to moderately broad band in the region of 3300-3100 cm⁻¹.

C=O Stretch: The carbonyl stretching vibration of the amide group (Amide I band) is a strong and sharp absorption, typically found in the range of 1700-1650 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the carbon-hydrogen bonds on the aromatic ring are generally observed just above 3000 cm⁻¹.

C-N Stretch: The carbon-nitrogen stretching vibration of the amide group typically appears in the region of 1400-1200 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

While a specific experimental IR spectrum for this compound was not found in the provided search results, the analysis of the spectrum of formamide (B127407) provides a reference for the amide group vibrations.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-HStretch3300 - 3100Medium to Strong
C=O (Amide I)Stretch1700 - 1650Strong
Aromatic C-HStretch> 3000Medium to Weak
Aromatic C=CStretch1600 - 1450Medium to Weak
C-NStretch1400 - 1200Medium
C-IStretch< 600Medium to Strong

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve good separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. While a specific HPLC method for this compound was not detailed in the search results, a method for the related compound N-(4-iodophenyl)acetamide uses a reverse-phase column with a mobile phase of acetonitrile and water, which could serve as a starting point for method development. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot on a TLC plate. A suitable mobile phase (eluent) is chosen to achieve a good separation of the components, and the spots are visualized, often under UV light. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification purposes. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is crucial for effective separation.

Table 4: General Parameters for Chromatographic Analysis of this compound

TechniqueStationary PhaseTypical Mobile PhaseDetection MethodApplication
HPLC C18 (Reverse-Phase)Acetonitrile/Water or Methanol/Water mixturesUV SpectroscopyPurity assessment, Quantitative analysis
TLC Silica GelHexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol mixturesUV light (254 nm)Reaction monitoring, Qualitative purity check

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.